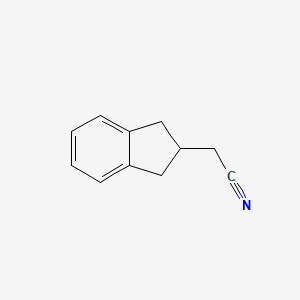

2,3-dihydro-1H-inden-2-yl acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)acetonitrile |

InChI |

InChI=1S/C11H11N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5,7-8H2 |

InChI Key |

XESHHWABVSASDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h Inden 2 Yl Acetonitrile and Analogues

Strategies for the Construction of the 2,3-Dihydro-1H-indene Scaffold

The formation of the 2,3-dihydro-1H-indene (also known as indane) ring system is the foundational step in the synthesis of the target molecule. This can be achieved through various cyclization reactions or by utilizing pre-formed indanone intermediates.

A range of cyclization strategies have been developed to construct the dihydroindene scaffold. Metal-catalyzed reactions are prominent, with gold(I) catalysis enabling the direct C(sp3)-H activation of certain precursors to yield indene (B144670) derivatives. researchgate.net This method involves a pericyclic transformation with a stackexchange.comorgsyn.org-hydride shift that generates a gold(I)-carbene intermediate, which then evolves to the final indene product. researchgate.net

Other metal-catalyzed approaches include the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst, where the regioselectivity is influenced by the steric properties of the alkyne's substituent. organic-chemistry.org Iron(III) chloride has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes, proceeding through the cleavage of C-N bonds to form indene derivatives with high regioselectivity. organic-chemistry.org Furthermore, palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis provides a versatile route from substituted phenols. organic-chemistry.org

Metal-free conditions have also been successfully employed. Brønsted acids like trifluoromethanesulfonic acid can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes under mild conditions to afford substituted indenes in good yields. organic-chemistry.org

Indanones are crucial intermediates in the synthesis of many indane derivatives, including 2,3-dihydro-1H-inden-2-yl acetonitrile (B52724). 2-Indanone (B58226), in particular, serves as a direct precursor. One of the most common methods for its preparation is the oxidation of indene. stackexchange.com A well-established procedure involves treating indene with formic acid and hydrogen peroxide to form the monoformate ester of indene-1,2-diol, which is subsequently hydrolyzed with sulfuric acid to yield 2-indanone. stackexchange.comorgsyn.org Modern variations of this oxidation utilize reagents like Oxone. stackexchange.comguidechem.com

Alternative synthetic routes to 2-indanone starting from ortho-xylene have also been reported. One such method involves dibromination with N-bromosuccinimide to get ortho-di(bromomethyl)benzene. This is followed by a reaction with a 1,3-dithianide anion and subsequent deprotection of the resulting thioacetal to furnish 2-indanone. stackexchange.com Friedel-Crafts type reactions, such as the cyclization of Meldrum's acid derivatives, provide an efficient pathway to 2-substituted 1-indanones. orgsyn.org

| Starting Material | Key Reagents | Intermediate(s) | Product | Overall Yield | Reference(s) |

| Indene | 1. H₂O₂, HCOOH2. H₂SO₄ | Monoformate of 1,2-indanediol | 2-Indanone | Not specified | stackexchange.comorgsyn.org |

| Indene | 1. H₂O₂, Acetic Anhydride, Acetic Acid2. H₂SO₄ | 1,2-Indanediol | 2-Indanone | 89% | guidechem.comchemicalbook.com |

| ortho-Xylene | 1. NBS2. 1,3-Dithiane, NaH3. Deprotection | ortho-Di(bromomethyl)benzene, Thioacetal | 2-Indanone | Not specified | stackexchange.com |

| Diethyl phenylene-1,2-diacetate | Dieckmann Condensation | β-ketoester | 2-Indanone | Not specified | stackexchange.com |

Introduction of the Acetonitrile Moiety

Once the indane scaffold, often in the form of an indanone, is prepared, the next critical phase is the introduction of the acetonitrile group (-CH₂CN) at the 2-position.

The introduction of the nitrile group can be accomplished through various nucleophilic substitution or addition reactions. For instance, a common strategy involves converting 2-indanone to a derivative with a good leaving group at the 2-position, such as a halide or a tosylate, which can then undergo nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).

Alternatively, direct C-alkylation can be employed. This involves generating a carbanion from acetonitrile or a related compound and reacting it with an electrophilic indane precursor. For example, in analogous systems like 2-oxoindoles, the acetonitrile moiety can be alkylated at the alpha-carbon using a strong base like sodium hydride to generate a nucleophile, which then reacts with an alkyl halide. mdpi.com This principle can be adapted to the indane system, where a pre-formed (2,3-dihydro-1H-inden-2-yl)acetonitrile could be further functionalized.

Malononitrile (B47326) (CH₂(CN)₂) is a highly versatile and reactive building block for the synthesis of acetonitrile derivatives. wikipedia.orgnih.gov Its high acidity (pKa ≈ 11 in water) allows for easy formation of a stabilized carbanion, which can participate in various carbon-carbon bond-forming reactions. nih.gov

One prominent strategy is the Knoevenagel condensation of malononitrile with an indanone (e.g., 1-indanone (B140024) or 2-indanone). This reaction, typically base-catalyzed, forms an indenylidene malononitrile intermediate. researchgate.net Subsequent selective reduction of one of the nitrile groups and decarboxylation, or reduction of the double bond and selective monodecyanation, can lead to the desired acetonitrile derivative.

Another powerful method is the Michael addition of malononitrile to an α,β-unsaturated indenone. researchgate.net For example, 2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives can react with the malononitrile carbanion in a conjugate addition fashion. researchgate.net The use of phase-transfer catalysts has been shown to improve both the conversion and diastereoselection of this reaction. researchgate.net

| Indenone Substrate | Catalyst/Base | Reaction Type | Product Type | Reference(s) |

| Indanone | Base (e.g., piperidine, amine) | Knoevenagel Condensation | Indenylidene malononitrile | researchgate.net |

| 2-(Arylmethylidene)-1-indenones | KOtBu | Michael Addition | 2-(1-Oxo-2,3-dihydro-1H-inden-2-yl)(aryl)malononitrile | researchgate.net |

| 2-(Arylmethylidene)-1-indenones | Benzyltriethylammonium chloride (PTC) | Michael Addition | 2-(1-Oxo-2,3-dihydro-1H-inden-2-yl)(aryl)malononitrile | researchgate.net |

| Aldehydes/Ketones | Base, Elemental Sulfur | Gewald Reaction | 2-Aminothiophene | wikipedia.org |

Stereoselective Synthesis and Chiral Resolution Techniques for 2,3-Dihydro-1H-inden-2-yl Acetonitrile Derivatives

When the 2-position of the indane ring is substituted, it becomes a stereocenter. Therefore, controlling the stereochemistry to obtain a single enantiomer is often a critical goal, particularly in pharmaceutical applications. This can be achieved either by synthesizing the desired enantiomer directly through stereoselective methods or by separating a racemic mixture.

Asymmetric synthesis can be employed during the C-C bond formation step. For instance, the Michael addition of malononitrile to chalcone-like indenones can be rendered enantioselective by using chiral organocatalysts, such as quinine (B1679958) derivatives. researchgate.net This approach can lead to high asymmetric induction, providing the desired adduct in excellent yield and high enantiomeric excess. researchgate.net

Alternatively, if a racemic mixture of this compound is produced, chiral resolution can be performed. A classical and widely used method is the crystallization of diastereomeric salts. wikipedia.orgardena.com This involves reacting the racemic compound (if it contains an acidic or basic handle, or can be converted to one) with a chiral resolving agent, such as tartaric acid or a chiral amine like brucine. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. ardena.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Modern analytical and preparative techniques like high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) are also highly effective for separating enantiomers. mdpi.comnih.gov This method can be applied directly to the final racemic compound or its derivatives for efficient separation and determination of enantiomeric purity. mdpi.com

Enantioselective Catalysis in Dihydroindene Systems

Enantioselective catalysis is a powerful strategy for constructing chiral molecules, including the indane framework. The development of catalytic systems that can control the formation of specific enantiomers is a significant area of research. rsc.org This approach often involves the use of chiral catalysts to create a stereochemically defined product from an achiral or racemic starting material.

One notable strategy involves a disfavored 5-endo-trig Michael cyclization to produce indanes with an all-carbon stereocenter. rsc.org This reaction can be rendered highly enantio- and diastereoselective through the use of a chiral phase-transfer catalyst, such as the Maruoka catalyst. rsc.org The catalyst and the enolate of the substrate form a chiral ion pair, which is responsible for inducing the stereoselectivity of the cyclization. Non-bonding interactions, such as CH−π and CH−O, between the substrate and the catalyst in the transition state are believed to contribute to the preferred facial attack, leading to high enantioselectivity. rsc.org

Another approach utilizes copper-catalyzed enantioselective cyclization. The use of a chiral ligand, such as (S)-Xyl-P-Phos, in conjunction with a copper catalyst can achieve high diastereo- and enantiocontrol in the intramolecular cyclization to form the indane skeleton. rsc.org This reaction can proceed catalytically with respect to both the copper source and the chiral ligand. rsc.org

N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the enantioselective synthesis of indanones. These catalysts can promote intramolecular hydroacylation, and specific chiral NHCs have been shown to yield products with good to excellent enantioselectivities (85-98% ee). rsc.org

Table 1: Examples of Enantioselective Catalysis in Indane Synthesis rsc.org

| Catalyst/Ligand System | Reaction Type | Key Features | Reported Enantioselectivity (ee) |

| Maruoka Catalyst (C7) | 5-endo-trig Michael Cyclization | Forms all-carbon stereocenter via a chiral ion pair intermediate. | High |

| Mesityl Copper / (S)-Xyl-P-Phos (L1) | Intramolecular Cyclization | Catalytic in both copper and chiral ligand. | High |

| Chiral N-Heterocyclic Carbene (C5) | Intramolecular Hydroacylation | Effective for substrates with electron-neutral olefins. | 85-98% |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of synthesizing substituted dihydroindene systems, controlling the relative stereochemistry of multiple chiral centers is essential.

Palladium-catalyzed reactions of enol ethers represent a method that can achieve high diastereoselectivity. For example, certain transformations can yield diastereoselectivity up to a 9:1 ratio. organic-chemistry.org Such methods, while not directly applied to this compound in the provided sources, illustrate a viable strategy for controlling diastereoselectivity in the synthesis of related cyclic compounds. The choice of catalyst, ligands, and reaction conditions plays a critical role in determining the diastereomeric outcome. organic-chemistry.org

The synthesis of related heterocyclic systems, such as 2,3-dihydroindole derivatives, can also provide insights into potential diastereoselective pathways. Synthetic routes often involve the reduction of a double bond, where the approach of the reducing agent can be influenced by existing stereocenters or directing groups, leading to the preferential formation of one diastereomer. mdpi.com

Chemical Separation and Resolution of Enantiomers

When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is necessary to separate them. libretexts.org Since enantiomers have identical physical properties like boiling point and solubility, this separation is not straightforward. libretexts.orgmdpi.com The primary strategy for chemical resolution involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

For a compound like this compound, which is a nitrile, resolution could be achieved by first hydrolyzing the nitrile group to a carboxylic acid. This racemic carboxylic acid could then be reacted with an enantiomerically pure chiral base (a resolving agent), such as (+)-tartaric acid or (R)-1-phenylethylamine. libretexts.org This reaction forms a mixture of diastereomeric salts. libretexts.org Due to their different solubilities, these salts can be separated by fractional crystallization. nih.gov After separation, the addition of a strong acid will regenerate the pure enantiomers of the carboxylic acid, which can then be converted back to the desired nitrile. libretexts.org

Another powerful technique for separating enantiomers is chiral column chromatography. youtube.com This method utilizes a stationary phase that is itself chiral. youtube.com The two enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. youtube.comresearchgate.net Various types of chiral stationary phases are available, including those based on polysaccharides. researchgate.net

Catalytic Approaches in the Synthesis of this compound and Related Structures

Transition metal catalysis is fundamental to modern organic synthesis, providing efficient and selective routes to complex molecular architectures. The synthesis of the dihydroindene core and the introduction of the acetonitrile functional group can be achieved through various catalytic transformations.

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally versatile and widely used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of nitriles, a key functional group in the target molecule, can be achieved through palladium-catalyzed reactions. One such method involves the dehydration of amides, where a palladium(II) catalyst facilitates a "water shuffling" process between acetonitrile and the amide substrate. nih.gov Another approach is the transformation of N-phthaloyl hydrazones into nitriles, which proceeds via the cleavage of an N-N bond, with an N-heterocyclic carbene ligand being crucial for the reaction's success. rsc.org

Palladium catalysis is also instrumental in constructing heterocyclic systems through cascade reactions. For instance, the synthesis of indole (B1671886) derivatives can be accomplished via a palladium-catalyzed aminocyclization-Heck-type coupling cascade, starting from o-alkynylaniline derivatives. nih.gov This type of strategy, which combines cyclization and functionalization in a single process, could be adapted for the synthesis of the indane skeleton. Furthermore, palladium-catalyzed hydroamination of conjugated enynes has been established as a method to produce chiral allenes, demonstrating palladium's utility in creating complex chiral structures. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions Relevant to Synthesis

| Reaction Type | Catalyst/Ligand | Substrate | Product | Source |

| Dehydration of Amides | PdCl2 / AgOAc | Amides | Nitriles | nih.gov |

| N-N Bond Cleavage | Pd-NHC complex | N-Phthaloyl hydrazones | Nitriles | rsc.org |

| Aminocyclization-Coupling | PdCl2 / PPh3 | o-Alkynylanilines | Indole derivatives | nih.gov |

| Hydroamination | Pd / DPEphos | Conjugated enynes | Chiral allenes | nih.gov |

Ruthenium-Catalyzed Reactions, including Hydrogenation

Ruthenium-based catalysts are highly effective, particularly for hydrogenation and transfer hydrogenation reactions. nih.govnih.gov The dihydroindene structure contains a saturated five-membered ring, which can be formed via the hydrogenation of an indene precursor. Ruthenium catalysts are known for their ability to hydrogenate keto groups selectively under mild conditions, a transformation that is often a key step in the synthesis of cyclic alcohols that can be further elaborated. nih.gov

Ruthenium-catalyzed transfer hydrogenation is a powerful method for forming C-C bonds. nih.gov For instance, the coupling of alcohols with π-unsaturated reactants can be achieved through this process, where the alcohol serves as the hydrogen donor. nih.gov This strategy allows for the construction of complex molecular frameworks. Additionally, ruthenium catalysts are effective in hydroarylation reactions, which form C-C bonds by adding an arene C-H bond across a π-system, providing another route to alkylated arenes. rsc.org The development of air- and moisture-stable ruthenium pre-catalysts has further expanded the applicability of these reactions in various synthetic contexts, including transfer hydrogenation. youtube.com

Other Transition Metal-Mediated Syntheses

Besides palladium and ruthenium, other transition metals like rhodium, iridium, and copper are also employed in the synthesis of indane frameworks and related structures.

Rhodium complexes have proven to be very useful catalysts for C–H alkyl insertion reactions and annulations of 1,4-enynes with aryl boronic acids to form indane derivatives. rsc.org The in-situ generation of reactive rhodium-carbenoids from diazoesters is a key strategy for these transformations. rsc.org Rhodium(I) catalysts have also been used for the direct enantioselective C-H functionalization of indoles, a related heterocyclic system. researchgate.net

Iridium catalysts, in conjunction with chiral ligands, have been used in asymmetric hydrogenation processes, which are crucial for establishing stereocenters in cyclic systems. rsc.org Copper-catalyzed reactions, often utilizing chiral bisoxazoline ligands, have been developed for the efficient synthesis of axially chiral exocyclic allenes, showcasing another avenue for creating stereochemically complex molecules. researchgate.net Transition-metal-free approaches have also been developed for specific transformations, such as the regioselective synthesis of 2,3-diarylindenones from 2-alkynylbenzaldehydes and phenols, offering an alternative to metal-catalyzed routes. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Inden 2 Yl Acetonitrile

Reaction Pathways Involving the Acetonitrile (B52724) Group

The acetonitrile group in 2,3-dihydro-1H-inden-2-yl acetonitrile is a versatile functional moiety that dictates a significant portion of the molecule's reactivity. Its unique electronic structure, characterized by a carbon-nitrogen triple bond, allows it to participate in a variety of chemical transformations. These reactions primarily involve the nucleophilic character of the carbon atom alpha to the cyano group and the electrophilic nature of the nitrile carbon itself.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) in acetonitrile derivatives exhibit notable acidity. This is due to the strong electron-withdrawing nature of the cyano group, which stabilizes the resulting conjugate base, a carbanion. In the case of this compound, the α-carbon is the methine group at the 2-position of the indane ring.

Deprotonation of this α-carbon can be achieved using a strong base, such as an alkali metal amide or an alkoxide, to generate a potent α-cyano carbanion. uni-muenchen.dewikipedia.org This carbanion is a soft nucleophile and can react with a wide range of electrophiles in carbon-carbon bond-forming reactions. uni-muenchen.dewikipedia.org The stability of this carbanion is enhanced by the resonance delocalization of the negative charge onto the nitrogen atom of the nitrile group.

The general mechanism for the formation and reaction of the α-cyano carbanion is as follows:

Deprotonation: A strong base abstracts the acidic α-proton, forming the resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks an electrophilic center, forming a new carbon-carbon bond.

Table 1: Examples of Electrophiles Reacting with α-Cyano Carbanions

| Electrophile Class | Specific Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl Iodide | α-Alkylated Nitrile |

| Carbonyl Compounds | Acetone | β-Hydroxynitrile |

| Michael Acceptors | Acrylonitrile | 1,4-Addition Product |

| Imines | N-Benzylidenemethylamine | β-Aminonitrile |

This reactivity allows for the elaboration of the this compound scaffold, introducing diverse functional groups at the 2-position of the indane ring.

The nitrile group itself is susceptible to a variety of transformations, providing pathways to other important functional groups. These reactions typically involve nucleophilic addition to the electrophilic carbon of the C≡N triple bond.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate. In acidic hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. Complete hydrolysis of this compound would yield 2,3-dihydro-1H-inden-2-yl acetic acid.

Reduction to Aldehydes: Partial reduction of the nitrile can be achieved using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H). The reaction proceeds via a hydride addition to form an imine intermediate, which is then hydrolyzed upon aqueous workup to yield an aldehyde. chemistrysteps.com This would convert this compound to 2,3-dihydro-1H-inden-2-yl acetaldehyde.

Formation of Ketones: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile carbon. The initial addition forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. For instance, reacting this compound with methylmagnesium bromide followed by an aqueous workup would produce 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one.

The complete reduction of the nitrile group leads to the formation of primary amines, which are valuable intermediates in organic synthesis. This transformation can be accomplished through several methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine species. chemistrysteps.comyoutube.com The resulting di-anionic nitrogen species is then protonated during an aqueous workup to yield the primary amine, in this case, 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium, platinum, nickel, and cobalt. acs.orgosaka-u.ac.jpacs.org The hydrogenation of nitriles is a sequential process. The nitrile is first reduced to an imine intermediate on the catalyst surface. This imine can then be further hydrogenated to the desired primary amine. bme.hu However, side reactions can occur where the intermediate imine reacts with the primary amine product to form a secondary amine after subsequent reduction. To suppress the formation of secondary and tertiary amines, catalytic hydrogenations of nitriles are often carried out in the presence of ammonia or by using specific catalyst systems, such as phase-controlled cobalt nanoparticles or nickel carbide nanoparticles, which show high selectivity for primary amines. acs.orgosaka-u.ac.jp

Table 2: Comparison of Nitrile Reduction Methods

| Method | Reagent/Catalyst | Product | Selectivity for Primary Amine | Conditions |

|---|---|---|---|---|

| Chemical Reduction | LiAlH₄ followed by H₂O | Primary Amine | High | Anhydrous ether/THF |

| Catalytic Hydrogenation | H₂, Pd/C | Primary/Secondary Amines | Variable | Elevated pressure/temperature |

| Selective Catalytic Hydrogenation | H₂, nano-Ni₃C/Al₂O₃, NH₃ aq. | Primary Amine | High | Mild (1 bar H₂, 130°C) osaka-u.ac.jp |

| Selective Catalytic Hydrogenation | H₂, hcp-Co nanoparticles | Primary Amine | High (without NH₃) | Mild (e.g., 80°C, 3 MPa H₂) acs.org |

Reactivity of the 2,3-Dihydro-1H-indene Ring System

The 2,3-dihydro-1H-indene, or indane, core of the molecule consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This structure presents two distinct regions for chemical reactions: the aromatic ring and the aliphatic five-membered ring.

The aliphatic portion of the indane ring system is susceptible to oxidation, particularly at the benzylic positions (C1 and C3). These carbons are activated by the adjacent aromatic ring, making their C-H bonds weaker and more prone to radical abstraction.

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid derivatives can oxidize these benzylic C-H bonds. unizin.org The reaction typically proceeds through a benzylic radical intermediate. masterorganicchemistry.com Depending on the reaction conditions and the strength of the oxidant, the oxidation can lead to the formation of alcohols, ketones, or even dicarboxylic acids through ring-opening. For instance, the oxidation of indane itself can yield 1-indanone (B140024). nih.gov In the case of this compound, the primary sites for oxidation would be the benzylic CH₂ groups at the C1 and C3 positions, potentially leading to the formation of indanone derivatives. researchgate.net

Substitution reactions can occur on both the aromatic and aliphatic portions of the dihydroindane core.

Electrophilic Aromatic Substitution: The benzene ring of the indane system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.inwikipedia.org The fused alkyl ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. As an ortho-, para-director, it directs incoming electrophiles primarily to the 4- and 6-positions of the indane ring. makingmolecules.com The reaction mechanism involves the attack of the aromatic π-electron system on a strong electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. lkouniv.ac.in

Free-Radical Substitution: The aliphatic ring can undergo free-radical substitution, typically at the activated benzylic positions. masterorganicchemistry.com For example, halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) selectively introduces a bromine atom at a benzylic position. masterorganicchemistry.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. vedantu.comchemistrystudent.com For this compound, free-radical bromination would be expected to occur at the C1 or C3 position, yielding a bromo-substituted indane derivative. This product can then serve as a substrate for various nucleophilic substitution reactions. masterorganicchemistry.com

Cascade Reactions and Cycloadditions Involving Indene (B144670) Derivatives

Indene and its derivatives are versatile building blocks in organic synthesis, valued for their participation in various cascade reactions and cycloadditions to construct complex molecular architectures. researchgate.netbohrium.com Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, offering high atom and step economy. acs.org

One prominent strategy involves the iodine-catalyzed reaction of enone-tethered ketones with indoles to synthesize indene structures. This process is initiated by halogen bonding between iodine and the enone, which activates the substrate for a Michael addition with an indole (B1671886). The resulting enolate intermediate then undergoes an intramolecular aldol (B89426) condensation to form the indene ring. zendy.io Similarly, cascade reactions of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones have been developed to selectively synthesize indenodihydropyridine and indenopyridine compounds, constructing C-C and C-N bonds in a one-step process. acs.orgresearchgate.net The choice of solvent and temperature can selectively yield different products in these reactions. acs.orgresearchgate.net Metal catalysts, such as rhodium(III), are also employed to synthesize functionalized indene derivatives through C-H activation and intramolecular aldol condensation. researchgate.net

Cycloaddition reactions are another powerful tool for functionalizing the indene core. libretexts.org Indene can participate as a dienophile in [4+2] cycloadditions (Diels-Alder reactions). For instance, the reaction of anilines, aromatic aldehydes, and indene in a urea/ZnCl₂ eutectic mixture yields indeno[2,1-c]quinolines. nih.gov The proposed mechanism involves the formation of an N-aryl imine, which then participates in a [4+2] concerted cycloaddition with indene. nih.gov Indene can also undergo [2+2] cycloadditions with strained cyclic allenes to form cyclobutane adducts with high yield and regioselectivity. caltech.edu Furthermore, dipolar [3+2] cycloadditions involving azides and the acetonitrile moiety represent a known pathway for forming triazole rings, a reaction type that could be applicable to acetonitrile-functionalized indene derivatives. researchgate.net

Table 1: Examples of Cascade and Cycloaddition Reactions with Indene Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cascade Reaction | Enone-tethered ketones, Indoles | Iodine | Indenes with indole moieties | zendy.io |

| Cascade Reaction | 1,1-Enediamines, 2-Benzylidene-1H-indene-1,3(2H)-diones | Ethanol or 1,4-Dioxane, varied temp. | Indenodihydropyridines or Indenopyridines | acs.orgresearchgate.net |

| [4+2] Cycloaddition | Anilines, Aromatic aldehydes, Indene | Urea/ZnCl₂ | Indeno[2,1-c]quinolines | nih.gov |

| [2+2] Cycloaddition | Oxacyclic allenes, Indene | - | Cyclobutane adducts | caltech.edu |

| Cascade Annulation | Aromatic aldehydes, Acrylates | Ruthenium | Indene frame | researchgate.net |

Kinetic and Mechanistic Studies of Reactions Involving this compound

Detailed kinetic and mechanistic studies specifically focused on this compound are not extensively documented in the current literature. However, the reactivity of this molecule can be inferred by examining its constituent parts: the 2,3-dihydro-1H-indene (indane) core and the acetonitrile functional group. Mechanistic investigations would likely focus on reactions involving the activation of C-H bonds at the benzylic positions of the indane ring and transformations of the nitrile group.

Experimental Elucidation of Reaction Mechanisms

The experimental elucidation of reaction mechanisms for compounds like this compound would involve a combination of kinetic studies, isotopic labeling, intermediate trapping, and computational analysis.

For the indane moiety, mechanistic probes could investigate hydrogen abstraction at the benzylic C1 and C3 positions or electrophilic aromatic substitution on the benzene ring. For reactions involving the acetonitrile group, mechanistic understanding can be drawn from extensive studies on simpler nitriles. For example, the reaction of the hydroxyl radical (OH) with acetonitrile (CH₃CN) has been shown to proceed via a complex mechanism involving both direct hydrogen abstraction and an addition/elimination pathway. nasa.gov In the presence of oxygen, this reaction can lead to the regeneration of OH radicals, indicating the formation of an adduct that reacts further. nasa.gov

A plausible mechanism for the [3+2] cycloaddition of an azide with an acetonitrile derivative, catalyzed by a base like Cs₂CO₃, involves the initial deprotonation of the acetonitrile to generate a keteniminate intermediate. researchgate.net This intermediate then undergoes a concerted or stepwise cycloaddition with the azide to form a triazole ring. researchgate.net Investigating such a reaction with this compound would require techniques to detect the proposed keteniminate intermediate and to determine the stereochemical and regiochemical outcomes of the cycloaddition. DFT calculations are often employed to support proposed mechanisms by calculating the energies of intermediates and transition states. researchgate.netmdpi.com

Analysis of Catalytic Cycles and Reaction Kinetics

Kinetic studies on the oxidation of acetonitrile have been performed in flow reactors, with detailed chemical kinetic models developed to match experimental results. dtu.dk These models show that reaction outcomes are highly sensitive to the rates of key steps, such as the thermal dissociation of CH₃CN and its reaction with hydroxyl radicals. dtu.dk Similarly, kinetic analysis of reactions involving this compound would require determining reaction orders with respect to each reactant and catalyst, measuring rate constants, and calculating activation parameters like activation energy (Ea) and the pre-exponential factor (A) from Arrhenius plots.

For instance, the kinetics of the reaction between hydroxyl radicals and acetonitrile have been studied using techniques like pulsed laser photolysis-pulsed laser induced fluorescence. nasa.gov Such studies provide absolute rate coefficients and reveal dependencies on temperature and pressure. The reaction of OH with CH₃CN shows a slight pressure dependence, and its rate constant has been determined over a range of temperatures. nasa.gov

Table 2: Kinetic Data for the Reaction of Hydroxyl Radical (OH) with Acetonitrile (CH₃CN) This table is interactive. You can sort and filter the data.

| Reaction | Temperature (K) | Pressure (Torr N₂) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

|---|---|---|---|---|---|

| OH + CH₃CN | 298 | 50-700 | Pressure-dependent, averaged k(T) = (1.1 x 10⁻¹²) exp(-1130/T) | PLP-PLIF | nasa.gov |

| OH + CD₃CN | 298 | 50-700 | (1.21 - 2.16) x 10⁻¹⁴ | PLP-PLIF | nasa.gov |

| OD + CH₃CN | 298 | 50-700 | (3.18 ± 0.40) x 10⁻¹⁴ | PLP-PLIF | nasa.gov |

| OD + CD₃CN | 298 | 50-700 | (2.25 ± 0.28) x 10⁻¹⁴ | PLP-PLIF | nasa.gov |

PLP-PLIF: Pulsed Laser Photolysis-Pulsed Laser Induced Fluorescence

Advanced Spectroscopic and Analytical Characterization of 2,3 Dihydro 1h Inden 2 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. chemicalbook.com For 2,3-dihydro-1H-inden-2-yl acetonitrile (B52724), both one-dimensional and advanced multi-dimensional NMR experiments are employed for a complete structural assignment.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Applications

¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the hydrogen and carbon environments within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3-dihydro-1H-inden-2-yl acetonitrile would exhibit distinct signals corresponding to the aromatic protons of the indane ring system and the aliphatic protons of the five-membered ring and the acetonitrile substituent. The aromatic region would likely show complex multiplets for the four protons on the benzene (B151609) ring. The aliphatic region would contain signals for the methine proton at the C2 position, which is coupled to the adjacent methylene (B1212753) protons (C1 and C3) and the methylene protons of the acetonitrile group. The methylene protons at C1 and C3 of the indane ring are diastereotopic, meaning they are chemically non-equivalent, and would therefore appear as distinct signals, likely complex multiplets, due to coupling with each other (geminal coupling) and with the C2 proton (vicinal coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (–C≡N), the aliphatic carbons of the indane ring (C1, C2, C3), and the aromatic carbons. The nitrile carbon typically appears in a distinct region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Expected NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH (4H) | ~7.1-7.3 | ~124-127 | Complex multiplet pattern expected. |

| Quaternary Aromatic C (2C) | - | ~140-145 | Carbons at the ring fusion. |

| CH at C2 (1H) | Multiplet | ~35-45 | Signal split by adjacent CH₂ protons. |

| CH₂ at C1/C3 (4H) | Multiplets | ~30-40 | Diastereotopic protons, appearing as distinct signals. |

| CH₂ of Acetonitrile (2H) | Doublet | ~20-25 | Coupled to the CH proton at C2. |

| C≡N | - | ~117-120 | Characteristic shift for a nitrile carbon. |

Note: The chemical shift values are estimates based on typical ranges for similar functional groups and structural motifs. Actual values may vary depending on the solvent and other experimental conditions. carlroth.comsigmaaldrich.com

Advanced NMR Techniques for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex signals observed in the 1D spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for tracing the connectivity within the aliphatic portion of the molecule, for instance, confirming the coupling between the C2 proton and the protons at C1, C3, and the acetonitrile methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and linking the acetonitrile substituent to the C2 position of the indane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For molecules with defined stereochemistry, NOESY can reveal through-space correlations between protons that are close to each other, which helps in determining the relative configuration of substituents.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent molecule with high precision (typically to four or more decimal places). waters.compensoft.net For this compound (C₁₁H₁₁N), HRMS would be used to confirm its elemental composition. By comparing the experimentally measured accurate mass of the molecular ion ([M+H]⁺ or M⁺˙) to the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. manchester.ac.uk

For this compound, key fragmentation pathways would likely include:

Loss of the acetonitrile group: A primary fragmentation would be the cleavage of the C-C bond between the indane ring and the acetonitrile moiety, leading to a fragment corresponding to the indanyl cation.

Fragmentation of the indane ring: Subsequent fragmentation could involve the characteristic breakdown of the indane structure itself.

Rearrangement reactions: It is also possible for rearrangement reactions to occur during fragmentation, leading to specific diagnostic ions.

Studying these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate it from its isomers. nih.gov

Potential MS/MS Fragments for this compound

| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 158.0964 ([M+H]⁺) | 117.0704 | 41.0260 (CH₃CN) | 2,3-dihydro-1H-inden-2-yl cation |

| 158.0964 ([M+H]⁺) | 115.0548 | 43.0416 (CH₃CHN) | Indene (B144670) cation (after rearrangement) |

Note: The m/z values are calculated for the monoisotopic masses.

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatography is an essential technique for separating the components of a mixture and for assessing the purity of a compound. spectrabase.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. epa.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). waters.comwaters.com By developing a suitable gradient or isocratic elution method, the compound can be separated from starting materials, byproducts, and other impurities. Purity is typically assessed by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC is another excellent method for purity assessment. nih.govnih.gov The sample is vaporized and separated on a capillary column. GC is often coupled with a mass spectrometer (GC-MS), which allows for the simultaneous separation and identification of the main compound and any impurities present. nih.gov The retention time is characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak confirms its identity.

The choice between HPLC and GC depends on the compound's physical properties, such as its polarity, volatility, and thermal stability. Both techniques are crucial for ensuring the quality and purity of this compound used in research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound would be a critical step for determining its purity, quantifying it in reaction mixtures, and identifying any related impurities. A typical approach would involve reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Method Development: The initial phase of method development would focus on selecting an appropriate stationary phase, mobile phase, and detection wavelength.

Stationary Phase: A C18 or C8 column would likely be the first choice, as these are versatile and effective for a wide range of organic molecules. The particle size (e.g., 5 µm or 3 µm) and column dimensions would be selected to balance resolution, analysis time, and system pressure.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol would be employed. Acetonitrile is often preferred for its low UV cutoff and viscosity. atamanchemicals.com A gradient elution, where the proportion of the organic solvent is increased over time, would typically be used initially to determine the optimal solvent strength to elute the compound with a good peak shape and retention time. Isocratic elution, with a fixed solvent composition, might be developed later for routine quality control analysis. Buffers such as phosphate (B84403) or formate (B1220265) might be added to control the pH of the mobile phase and ensure consistent ionization of the analyte and any impurities, leading to reproducible retention times.

Detection: UV detection would be suitable, with the wavelength selected based on the UV absorbance spectrum of this compound to maximize sensitivity.

Validation: Once an optimal method is developed, it would be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A hypothetical data table for a validated HPLC method is presented below.

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It would be employed to assess the presence of residual solvents from the synthesis of this compound or to analyze for any volatile impurities. A headspace GC technique would likely be used, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system.

The GC method would involve a capillary column with a suitable stationary phase, such as a DB-WAX or a 5% phenyl-polysiloxane phase, chosen based on the polarity of the potential volatile impurities. bldpharm.com A flame ionization detector (FID) is commonly used for organic compounds. The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of compounds with different boiling points.

A hypothetical data table for a GC method is presented below.

| Parameter | Specification |

| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | FID at 280 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 220 °C |

| Injection Mode | Headspace |

Preparative Chromatography for Compound Isolation

For the isolation and purification of this compound on a larger scale than analytical HPLC, preparative chromatography would be utilized. nih.gov This technique uses larger columns and higher flow rates to separate gram-level quantities of material. The primary goal is to obtain the compound of interest at a high purity for further studies, such as for use as a reference standard or for structural elucidation.

The method developed for analytical HPLC would serve as the starting point for developing a preparative method. The conditions would be scaled up, often involving a column with the same stationary phase but a larger internal diameter. The sample is typically dissolved in a suitable solvent and injected onto the column. Fractions of the eluent are collected over time, and those containing the pure compound are combined and the solvent evaporated to yield the purified this compound.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected as the crystal is rotated. The positions and intensities of these spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A hypothetical data table summarizing the results of a single crystal X-ray diffraction study is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 851.2 |

| Z | 4 |

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is a rapid analytical technique used to characterize the crystalline nature of a solid material and to identify its crystal form. Unlike single crystal diffraction, XRPD is performed on a powdered or microcrystalline sample. The sample is exposed to an X-ray beam, and the diffraction pattern is collected as a function of the scattering angle (2θ).

The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. For this compound, XRPD would be used to:

Confirm the identity of a synthesized batch by comparing its XRPD pattern to a reference pattern.

Identify the presence of different polymorphic forms.

Assess the degree of crystallinity of the sample.

Monitor phase transformations under different conditions (e.g., temperature, humidity).

A hypothetical data table listing the characteristic peaks from an XRPD analysis is presented below.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 85 |

| 25.4 | 3.50 | 30 |

Computational and Theoretical Chemistry Studies of 2,3 Dihydro 1h Inden 2 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For a molecule like 2,3-dihydro-1H-inden-2-yl acetonitrile (B52724), these methods can provide valuable insights into its molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. materialsciencejournal.orgresearchgate.net It has been successfully applied to study various indanone and 2,3-dihydrobenzofuran (B1216630) derivatives, which share the indane core with 2,3-dihydro-1H-inden-2-yl acetonitrile. materialsciencejournal.orgresearchgate.net

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), global reactivity descriptors, and thermodynamic parameters. materialsciencejournal.orgresearchgate.net For instance, in a study on arylidene indanones, DFT was used to calculate optimized geometrical parameters like bond lengths and bond angles. materialsciencejournal.org It was found that the olefinic C=C bond lengths were around 1.34 Å. materialsciencejournal.org Similar calculations for this compound would likely reveal the bond lengths and angles within the indane skeleton and the acetonitrile substituent.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.netacs.org DFT studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives, for example, utilized HOMO and LUMO analysis to understand charge transfer within the molecules. researchgate.net For this compound, the HOMO is expected to be located primarily on the benzene (B151609) ring of the indane system, while the LUMO might be centered on the acetonitrile group, influencing its electrophilic and nucleophilic behavior.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are useful for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net In a study of 2,3-dihydro-1H-indene and its dione (B5365651) derivative, the MEP surface showed how reactivity changes with substitution. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group, indicating a site for electrophilic attack.

Table 1: Representative Data from DFT Calculations on a Structurally Similar Indanone Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (HOMO-LUMO) | 3.7 eV |

| Dipole Moment | 3.5 D |

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values for this compound would require specific calculations.

Ab Initio Methods for Molecular Systems

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a higher computational cost than DFT.

In studies of indenyl-containing organometallic complexes, ab initio UHF/6-31G* calculations have been used to determine equilibrium structures and barriers to internal rotation. researchgate.net For this compound, ab initio methods could be employed to obtain a very accurate molecular geometry and to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Furthermore, high-level ab initio calculations, such as Coupled Cluster (CC) methods, could provide benchmark energetic data for the molecule.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which has a non-planar five-membered ring and a rotatable acetonitrile group, conformational analysis is particularly important. materialsciencejournal.orgresearchgate.net

Computational Conformational Search Methodologies

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar. materialsciencejournal.orgresearchgate.net Computational studies on indane itself show that it adopts an envelope conformation. researchgate.net The position of the acetonitrile substituent at the 2-position will influence the puckering of this ring.

Molecular Dynamics (MD) Simulations in Chemical Reaction Contexts

Molecular Dynamics (MD) simulations provide a time-resolved picture of the motions of atoms and molecules. ajchem-a.com This technique can be used to study the dynamic behavior of this compound, including its conformational changes over time.

In a study on indane-1,3-dione derivatives, MD simulations were performed for 100 nanoseconds to confirm the stability of ligand-protein complexes in a biological context. ajchem-a.com For this compound, MD simulations could be used to explore its conformational landscape in different solvents, providing insights into how the solvent environment affects its structure and dynamics. Furthermore, MD simulations can be employed to study the initial stages of chemical reactions by observing the trajectories of interacting molecules. mdpi.com

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states.

For reactions involving this compound, computational methods can be used to map out the potential energy surface of the reaction. This involves calculating the energies of reactants, products, intermediates, and transition states. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the reaction rate. ucsb.eduucsb.edu

DFT calculations are widely used to locate transition state structures. ucsb.edu For instance, in the context of the formation of indene (B144670) in combustion, DFT and ab initio calculations were used to investigate various reaction pathways and their associated energy barriers. nih.gov Similar approaches could be applied to study reactions of this compound, such as nucleophilic substitution at the carbon atom adjacent to the nitrile group or reactions involving the aromatic ring.

The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a calculated transition state indeed connects the desired reactants and products. By following the reaction path downhill from the transition state in both forward and reverse directions, the IRC calculation can trace the minimum energy path of the reaction.

Table 2: Hypothetical Reaction Energetics for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Second Transition State | +15.0 |

| Products | -10.0 |

Note: This table presents a hypothetical energy profile for a multi-step reaction to illustrate the type of data obtained from theoretical reaction mechanism studies.

Computational Reaction Pathway Elucidation

The elucidation of reaction pathways through computational methods is a cornerstone of modern chemical research, providing insights into reaction mechanisms, transition states, and the energetics of chemical transformations. For a molecule like this compound, computational studies could explore its synthesis and reactivity.

Methodologies: Density Functional Theory (DFT) is a common and effective method for these types of investigations. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311+G(d,p)), researchers can model the potential energy surface of a reaction. This allows for the identification of reactants, intermediates, transition states, and products.

Potential Research Focus:

Synthesis Pathways: Computational analysis could investigate the mechanisms of reactions used to synthesize this compound. For example, the nucleophilic substitution of a 2-halo-2,3-dihydro-1H-indene with a cyanide source could be modeled to determine the reaction's energy profile and the structure of the transition state.

Reactivity: The reactivity of the nitrile group or the indane scaffold could be explored. For instance, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine could be computationally modeled to understand the step-by-step mechanism and the associated energy barriers.

A hypothetical reaction pathway elucidation for the formation of this compound via an S(_N)2 reaction is presented in the table below. The data is illustrative and would require specific computational studies to be validated.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 2-bromo-2,3-dihydro-1H-indene + CN⁻ | 0.0 | C-Br bond length: ~1.95 Å |

| Transition State | [Br---C---CN]⁻ | +15.2 | Partial C-Br bond: ~2.20 Å; Partial C-CN bond: ~2.10 Å |

| Products | This compound + Br⁻ | -25.8 | C-CN bond length: ~1.47 Å |

Note: The values in this table are hypothetical and serve as an example of data that would be generated from a computational study.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is also instrumental in predicting various molecular properties, including spectroscopic data and reactivity descriptors. These predictions are valuable for characterizing new compounds and understanding their chemical behavior.

Spectroscopic Parameters:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts ((\delta)). Calculations of ¹H and ¹³C NMR spectra for this compound would aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of vibrational modes to specific functional groups, such as the characteristic C≡N stretch of the nitrile group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of a molecule, providing insights into its UV-Vis absorption spectrum.

Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group.

The following table provides hypothetical predicted spectroscopic and reactivity data for this compound.

| Parameter | Predicted Value | Method/Basis Set |

| ¹H NMR Chemical Shift ((\delta)) (CH₂) | 3.1 ppm | GIAO/B3LYP/6-311+G(d,p) |

| ¹³C NMR Chemical Shift ((\delta)) (CN) | 118 ppm | GIAO/B3LYP/6-311+G(d,p) |

| IR Frequency (C≡N stretch) | 2245 cm⁻¹ | B3LYP/6-311+G(d,p) |

| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311+G(d,p) |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific computational calculations.

Derivatives and Analogues of 2,3 Dihydro 1h Inden 2 Yl Acetonitrile: Synthesis and Structural Relationships

Synthesis of Acetonitrile (B52724) Derivatives with Modified Indane Scaffolds

Modifying the core indane structure of 2,3-dihydro-1H-inden-2-yl acetonitrile, particularly through the introduction of functional groups like ketones or various substituents on the ring system, is a key strategy for creating new chemical entities. These modifications can significantly alter the molecule's properties and reactivity.

The introduction of an oxo (carbonyl) group onto the indane ring creates oxo-indenyl acetonitrile derivatives, a class of compounds that has been synthesized through several methodologies. One prominent approach involves the Michael addition of malononitrile (B47326) to indenones. researchgate.net For instance, 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)(aryl)(methyl)malononitrile derivatives have been prepared from the reaction of 1-indanone (B140024) with corresponding benzaldehyde (B42025) derivatives to first form chalcone-like intermediates. researchgate.net These intermediates then undergo a Michael addition with malononitrile. researchgate.net

Another significant class, (2-oxoindolin-3-ylidene)acetonitrile derivatives, while based on an oxindole (B195798) core, shares synthetic principles relevant to oxo-indenyl compounds. An efficient one-pot synthesis for (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed starting from ortho-nitroacetophenones and aromatic aldehydes. nih.govmdpi.com This process involves a base-assisted aldol (B89426) condensation followed by hydrocyanation, which triggers a reductive cyclization. nih.gov This cascade reaction provides a streamlined route to a variety of aryl-substituted derivatives. mdpi.com The structure of the (E)-2-(3-oxoindolin-2-ylidene)acetonitrile moiety formed in these reactions has been confirmed by single-crystal X-ray diffraction. mdpi.com

Furthermore, novel 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles have been synthesized from 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones. researchgate.net This synthesis involves the functionalization of oxindoles at the C3 position using 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), followed by a ring-opening reaction of the resulting dithiazole intermediate to yield the final mercaptoacetonitrile (B8634862) product. researchgate.net

| Derivative Class | Starting Materials | Key Reactions | Reference |

| 2-(1-Oxo-2,3-dihydro-1H-inden-2-yl)malononitriles | 1-Indanone, Benzaldehydes, Malononitrile | Claisen-Schmidt Condensation, Michael Addition | researchgate.net |

| (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles | ortho-Nitroacetophenones, Aromatic Aldehydes, KCN | Aldol Condensation, Michael Addition, Reductive Cyclization | nih.govmdpi.com |

| 2-Mercapto-(2-oxoindolin-3-ylidene)acetonitriles | C5-Substituted 2-Oxindoles, Appel's Salt | Dithiazole Formation, Ring-Opening | researchgate.net |

The synthesis of dihydro-1H-inden-2-yl acetonitriles bearing substituents on the indane ring can be achieved by utilizing appropriately substituted starting materials. The synthetic route to (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, for example, allows for substitutions on the indolinone ring by starting with substituted 2'-nitroacetophenones. mdpi.com This demonstrates a strategy where the substitution pattern of the final product is determined by the precursor molecules.

General methods for the functionalization of the indane skeleton itself provide a pathway to substituted precursors. For example, various di- and tri-substituted indane derivatives can be prepared through the bromination of indene (B144670) followed by treatment with silver salts, which introduces different functional groups. researchgate.net Once a substituted indane scaffold is obtained, the acetonitrile group can be introduced through established chemical transformations.

A process for producing aromatic substituted acetonitriles has been described involving the gas-phase reaction of methyl-substituted aromatics with cyanogen (B1215507) chloride at high temperatures. google.com This method could potentially be adapted for substituted indane precursors. For instance, the synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid from 5-methoxy-1-tetralone (B1585004) showcases a relevant synthetic transformation where a methoxy (B1213986) group is present on the aromatic ring of a related bicyclic system. researchgate.net Such substituted precursors could be converted to the corresponding acetonitrile derivatives.

| Substitution Strategy | Method | Example Precursor | Reference |

| Use of Substituted Starting Materials | One-pot cascade reaction | Substituted 2'-nitroacetophenones | mdpi.com |

| Functionalization of Indane Core | Bromination followed by nucleophilic substitution | Indene | researchgate.net |

| Introduction of Methoxy Group | Multi-step synthesis from substituted tetralone | 5-Methoxy-1-tetralone | researchgate.net |

Conjugates and Hybrid Molecules Incorporating the this compound Moiety

The unique structural and electronic properties of this compound make it an attractive building block, or synthon, for constructing more elaborate molecular architectures, including complex heterocyclic systems, dimers, and oligomers.

The acetonitrile group is a versatile functional handle for building complex molecules. For example, monosubstituted acetonitriles can react with azides in a [3+2] cycloaddition to form 1,2,3-triazole rings, a reaction that has been used to create 1,2,3-triazole-8-quinolinol hybrids. nih.gov This demonstrates how the nitrile functionality can be used to link the indane moiety to other heterocyclic systems.

Analogously, 1H-benzimidazole-2-acetonitriles have been extensively used as synthons for the synthesis of fused benzimidazole (B57391) compounds. kau.edu.sa The active methylene (B1212753) group adjacent to the nitrile allows for reactions with various electrophiles. For instance, reaction with enaminones can lead to the formation of complex fused heterocyclic systems like pyridobenzimidazoles and indenofluorenes. kau.edu.sa This reactivity highlights the potential of this compound to serve as a precursor for a variety of fused polycyclic structures through condensation and cyclization reactions. The synthesis of β-ketonitriles from tertiary amides and acetonitrile further illustrates the utility of the acetonitrile carbanion as a nucleophile in forming new carbon-carbon bonds. rsc.org

The dimerization and oligomerization of the indene core represent another avenue for creating complex molecules. The reaction of 1H-indene in the presence of Friedel-Crafts acids is known to produce a mixture of dimers, trimers, and higher oligomers. researchgate.net The structures of four dimer products have been identified, including 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene and 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. researchgate.net

While these studies did not involve acetonitrile-substituted indene, they establish the chemical basis for such reactions. If this compound were dehydrogenated to its corresponding indene analogue, it could foreseeably undergo similar acid-catalyzed dimerization. This would result in dimeric and oligomeric structures featuring one or more acetonitrile functionalities, significantly increasing the molecular complexity and creating novel chemical scaffolds.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is profoundly influenced by their molecular structure, particularly the electronic nature of substituents on the indane ring. The principles of structure-reactivity relationships, which correlate electronic effects with chemical behavior, are critical for understanding and predicting the properties of these compounds.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic portion of the indane scaffold can alter the electron density distribution across the molecule. frontiersin.org EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring through positive mesomeric (+M) and inductive (+I) effects. This increased electron density can enhance the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution. It can also influence the acidity of the α-protons on the acetonitrile moiety.

Conversely, EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the ring via negative mesomeric (-M) and inductive (-I) effects. frontiersin.org This would make the aromatic ring less reactive towards electrophiles but could increase the acidity of the α-protons, facilitating the formation of a carbanion for subsequent reactions.

Quantitative structure-activity relationship (QSAR) studies on related molecules, such as (benzothiazole-2-yl) acetonitrile derivatives, have demonstrated how molecular field analysis and receptor surface analysis can be used to model and predict the influence of structural modifications. nih.gov Such studies reveal that steric and electronic factors are crucial for molecular interactions. For example, in a series of para-substituted aniline (B41778) radical cations, the magnitude of the Brønsted-type coefficient (β value) obtained from kinetic studies indicated a change in reaction mechanism from a polar process to a single-electron transfer (SET) process depending on whether the substituents were donors or acceptors. researchgate.net These principles are directly applicable to understanding how substituents on the indane ring of this compound derivatives would modulate their reactivity in various chemical transformations.

Stereochemical Control in Derivative Synthesis and Transformations

When structural modifications lead to the creation of new stereocenters, controlling the stereochemical outcome becomes a critical synthetic challenge. For derivatives of this compound, the C2 position of the indane ring and the carbon alpha to the nitrile group are potential stereogenic centers.

In the aforementioned Pd-catalyzed synthesis, the use of substituted nitriles like propionitrile (B127096) introduces a new stereocenter adjacent to the cyano group. These reactions typically yield a mixture of diastereomers, and specific methods to control this diastereoselectivity have not been extensively detailed in the context of this specific reaction. nih.gov

However, general principles of asymmetric synthesis offer established strategies for achieving stereochemical control. nih.govresearchgate.net Asymmetric Michael additions, for example, are a powerful tool for the enantioselective or diastereoselective formation of carbon-carbon bonds. encyclopedia.pubnih.gov This can be achieved through several approaches:

Chiral Catalysts: The use of chiral organocatalysts, such as thiourea-based catalysts, can create a chiral environment around the reactants. This directs the nucleophilic attack to one face of the Michael acceptor, resulting in a high enantiomeric excess of one stereoisomer. encyclopedia.pub

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the reactant to direct the stereochemical course of a reaction. For instance, chiral oxazolidinones can be attached to a Michael acceptor to effectively block one face of the molecule, forcing the nucleophile to attack from the less hindered side. This approach can lead to products with very high diastereomeric excess (>98% de). nih.gov The stereochemical outcome in such cases is often overwhelmingly controlled by the configuration of the auxiliary. nih.gov After the reaction, the auxiliary is removed to yield the desired chiral product.

These established methodologies, while not explicitly documented for the synthesis of this compound derivatives in the reviewed literature, represent the state-of-the-art in stereocontrolled synthesis and are directly applicable to the generation of its chiral analogues. The choice of strategy—whether employing a chiral catalyst, a chiral auxiliary, or resolving a racemic mixture—depends on the specific synthetic target and the available starting materials. nih.gov

| Strategy | Description | Potential Application |

|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst (e.g., organocatalyst, transition metal complex) creates a chiral environment to favor the formation of one enantiomer over the other. encyclopedia.pub | Enantioselective alkylation of the this compound anion or asymmetric addition to an indenyl Michael acceptor. |

| Chiral Auxiliaries | A chiral moiety is covalently attached to a reactant to direct the approach of another reactant, then cleaved after the reaction. nih.gov | Diastereoselective synthesis where a chiral auxiliary is attached to either the indene precursor or the acetonitrile derivative. |

| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure natural product as a starting material. nih.gov | Synthesis starting from a chiral, naturally occurring indane-related precursor, if available. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers, often by reaction with a chiral resolving agent to form diastereomeric salts that can be separated. nih.gov | Separation of a racemic mixture of a chiral this compound derivative. |